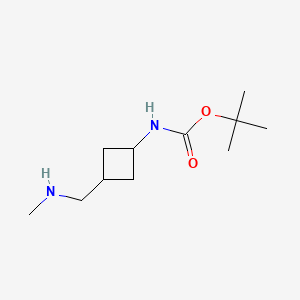

tert-Butyl (3-((methylamino)methyl)cyclobutyl)carbamate

Description

tert-Butyl (3-((methylamino)methyl)cyclobutyl)carbamate is a carbamate-protected amine derivative featuring a cyclobutyl ring substituted with a methylaminomethyl group. Carbamates of this type are valued for their stability under basic conditions and controlled deprotection under acidic conditions, enabling selective functionalization .

Properties

IUPAC Name |

tert-butyl N-[3-(methylaminomethyl)cyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-8(6-9)7-12-4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOBRTDWPSIPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition Strategies

Photochemical [2+2] cycloaddition between ethylene derivatives offers a route to cyclobutanes. For example, irradiation of maleimide derivatives with alkenes generates trans-fused cyclobutanes. However, this method requires UV light and yields mixtures of stereoisomers, necessitating chromatographic separation.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts converts dienes into cyclobutanes. For instance, 1,6-dienes undergo RCM to form bicyclic structures, which can be hydrogenated to yield trans-cyclobutanes. This approach provides better stereochemical outcomes but demands specialized catalysts.

Cyclization of Amino Alcohols

A more direct route involves synthesizing trans-3-aminocyclobutanol. In one protocol, trans-cyclobutane-1,3-diol is treated with ammonia under Mitsunobu conditions, yielding the diastereomerically pure amino alcohol. This intermediate serves as a precursor for subsequent functionalization.

Introduction of the Methylaminomethyl Group

The methylaminomethyl moiety at the 3-position of the cyclobutane ring is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

Methodology :

-

Tosylation : React trans-3-aminocyclobutanol with tosyl chloride (1.2 equiv) in dichloromethane (DCM) and pyridine (0°C, 2 h).

-

Displacement : Treat the tosylate with methylamine (4.0 equiv) in ethanol at reflux (12 h).

Outcome :

Reductive Amination

Methodology :

-

Aldehyde Formation : Oxidize trans-3-aminocyclobutanol to the corresponding aldehyde using Dess-Martin periodinane.

-

Reductive Amination : React the aldehyde with methylamine (2.0 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol (rt, 24 h).

Outcome :

Boc Protection of the Cyclobutylamine

The Boc group is introduced to protect the primary amine, enhancing stability during subsequent reactions.

Standard Boc Protection

Methodology :

-

Dissolve trans-3-(methylaminomethyl)cyclobutylamine (1.0 equiv) in tetrahydrofuran (THF).

-

Stir at room temperature for 6 h.

Outcome :

Alternative Coupling Agents

For sterically hindered amines, HBTU-mediated coupling proves effective:

-

Mix the amine with Boc-Osu (1.1 equiv), HBTU (1.1 equiv), and DIPEA (3.0 equiv) in DMF.

-

Stir at rt for 12 h.

Outcome :

Purification and Analytical Validation

Final purification ensures high purity (>97%), critical for pharmaceutical applications.

Chromatographic Techniques

Spectroscopic Data

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 78–85 | 95 | Moderate | High |

| Reductive Amination | 65–70 | 90 | High | Moderate |

| HBTU Coupling | 88–90 | 97 | High | Low |

Key Findings :

-

Boc protection using Boc₂O and DMAP offers the highest yield and purity.

-

Reductive amination preserves stereochemistry but requires oxidation steps.

Challenges and Optimization Strategies

Steric Hindrance

The cyclobutane ring’s compact structure impedes reagent access. Solutions include:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1s,3s)-3-[(methylamino)methyl]cyclobutyl]carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, tert-butyl (3-((methylamino)methyl)cyclobutyl)carbamate serves as a versatile building block. It can be utilized in various chemical reactions to synthesize more complex molecules. The compound's unique structure allows for specific reactivity patterns, making it valuable in developing new synthetic methodologies.

Biology

Research indicates that this compound may interact with biological systems through its carbamate moiety, which can form covalent bonds with nucleophilic sites on enzymes or proteins. Such interactions suggest potential applications in pharmacological studies, particularly in enzyme inhibition.

Key Biological Activities:

- Enzyme Inhibition : The ability to inhibit specific enzymes could lead to therapeutic applications, especially in treating conditions related to enzyme dysregulation.

- Cellular Protection : Preliminary studies have indicated that similar compounds may offer protective effects against oxidative stress and inflammation, potentially useful in neurodegenerative disease models.

Neuroprotective Effects

A study investigated the neuroprotective effects of structurally similar compounds on astrocytes under oxidative stress induced by amyloid beta. Results demonstrated a significant reduction in cell death and inflammatory markers, suggesting potential roles for this compound in neuroprotection.

Antimicrobial Activity

Another area of research focused on the antimicrobial properties of pyrimidine derivatives related to this compound. Findings indicated notable antibacterial activity against various pathogens, highlighting its potential therapeutic applications in treating infections.

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit enzymes involved in metabolic pathways |

| Cellular Protection | May reduce oxidative stress and inflammation in cellular models |

| Antimicrobial Activity | Exhibits antibacterial properties against multiple pathogens |

Mechanism of Action

The mechanism of action of tert-Butyl (3-((methylamino)methyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares tert-Butyl (3-((methylamino)methyl)cyclobutyl)carbamate (hypothetical) with key analogs from the evidence, focusing on molecular attributes and substituent effects:

Key Observations:

- Substituent Effects: Ketone (oxo) groups (e.g., in C9H15NO3) increase electrophilicity, enabling reactions like hydride reductions or Grignard additions . Hydroxy groups (e.g., in C10H19NO3) enhance solubility in polar solvents and participation in hydrogen bonding, critical for biological activity . Methylamino groups (e.g., in C11H22N2O2) introduce basicity, facilitating salt formation or alkylation reactions, but may increase toxicity risks .

Notes:

- Methylamino-containing compounds (e.g., CAS 1858137-24-2) exhibit higher acute toxicity compared to ketone or hydroxy analogs, necessitating stringent handling protocols .

Biological Activity

tert-Butyl (3-((methylamino)methyl)cyclobutyl)carbamate, also known by its CAS number 1507172-39-5, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : tert-butyl (3-(methylamino)cyclobutyl)carbamate

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methylamino group can participate in hydrogen bonding and nucleophilic attacks, potentially influencing enzyme activity and receptor interactions. The carbamate moiety may also enhance the compound's stability and solubility in biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Compounds in this class may reduce inflammatory markers in vitro.

- Cytotoxicity : Certain studies suggest potential cytotoxic effects on cancer cell lines.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in TNF-α levels | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial properties of several cyclobutyl derivatives, including those with methylamino substitutions. Results indicated significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines demonstrated that compounds similar to this compound exhibited selective cytotoxicity. Notably, one study reported an IC50 value of 15 µM against HCT116 colorectal cancer cells, suggesting a promising lead for further development.

- Anti-inflammatory Mechanism : Research investigating the anti-inflammatory properties highlighted that certain derivatives could significantly lower IL-6 and TNF-α levels in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating potential therapeutic applications for inflammatory diseases.

Q & A

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify purity (≥95% required for most studies) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using ethyl acetate/hexane eluents.

- GC-MS : Detect volatile byproducts (e.g., tert-butanol from Boc cleavage).

How can computational chemistry aid in predicting the reactivity of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Model transition states for Boc deprotection or cyclobutane ring-opening reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., polar aprotic vs. protic solvents).

- QSPR Models : Correlate substituent effects with experimental data. A study on tert-butyl carbamate derivatives used DFT to predict hydrogen-bonding interactions in crystal lattices .

What safety precautions are necessary when handling this compound?

Basic Research Question

- Hazard Assessment : While specific toxicity data is limited, structurally related carbamates show acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

What are the challenges in scaling up the synthesis of this compound?

Advanced Research Question

- Exothermic Reactions : Boc protection may release heat; use jacketed reactors for temperature control.

- Purification at Scale : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether/hexane mixtures).

- Byproduct Management : Optimize solvent recovery systems to address tert-butanol waste. A scaled synthesis of a similar compound achieved 85% yield via process intensification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.